{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a cyclohexyl amine moiety linked to a 1,2,4-oxadiazol-5-yl group substituted with a para-methoxyphenyl group. Its molecular formula is and it has a molecular weight of 273.33 g/mol.
The compound is listed in various chemical databases such as PubChem, where it is cataloged under the CID 50928048. It can be synthesized through various organic chemistry methods and is utilized in different scientific applications, particularly in medicinal chemistry.
This compound is classified under organic compounds due to its structure containing carbon and nitrogen atoms. It is further categorized as an amine and an oxadiazole derivative, which indicates its potential biological activity and relevance in pharmaceutical research.
Methods
The synthesis of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine can typically be achieved through several synthetic routes involving the reaction of cyclohexylamine with appropriate oxadiazole precursors.
Technical Details
Structure
The molecular structure of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine features:
Data
CC(C1=CC=CC=C1)N(C2=NOC(C(C)=C)C2=NO)C
Reactions
The compound can undergo various chemical reactions typical for amines and oxadiazoles:
Technical Details
These reactions are often facilitated by catalysts or specific reagents to enhance yield and selectivity.
The mechanism of action for {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine is not fully elucidated but may involve:
Additional studies may be required to fully characterize its physical properties through techniques like spectroscopy (NMR, IR) and mass spectrometry.
The primary applications of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine include:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5